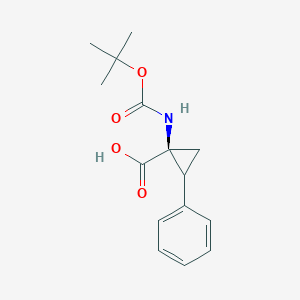
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time, as well as employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the phenyl group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid: A stereoisomer with different spatial arrangement.
(1S,2S)-1-(tert-butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
(1S,2S)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a phenyl group. This combination of features makes it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11?,15-/m0/s1 |
InChI Key |
VMOVYASDUSWBOL-MHTVFEQDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CC1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


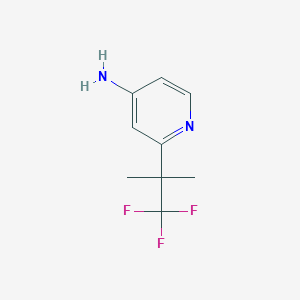
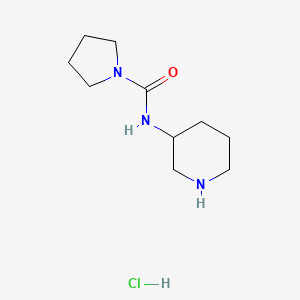
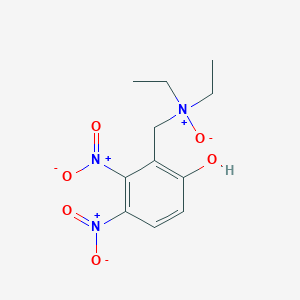
![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)

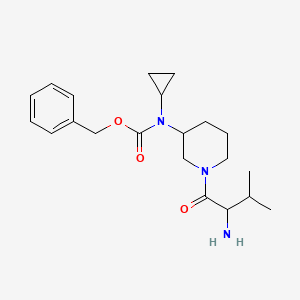
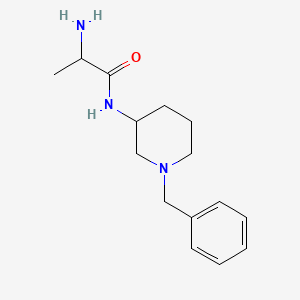
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)

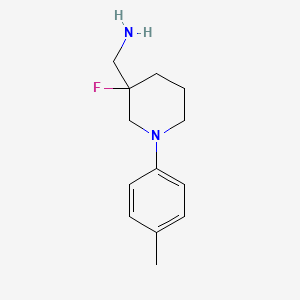
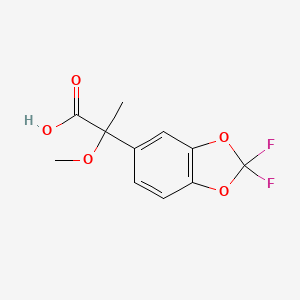
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)
